molecular formula C21H18O9 B12684058 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester CAS No. 51018-94-1

1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester

Cat. No.: B12684058
CAS No.: 51018-94-1
M. Wt: 414.4 g/mol
InChI Key: BYFOQPSEUXLIOQ-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester is a dimeric phthalate derivative characterized by two 1,2-benzenedicarboxylic acid units linked via a carbonyl group at their 4-positions. Each aromatic ring is esterified with ethyl groups at the ar and ar' positions.

Properties

CAS No.

51018-94-1

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

4-(3-carboxy-4-ethoxycarbonylbenzoyl)-2-ethoxycarbonylbenzoic acid

InChI

InChI=1S/C21H18O9/c1-3-29-20(27)14-8-6-11(9-15(14)19(25)26)17(22)12-5-7-13(18(23)24)16(10-12)21(28)30-4-2/h5-10H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

BYFOQPSEUXLIOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)OCC)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Phthalic Acid Derivatives

The primary synthetic route to 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester involves the esterification of phthalic acid or its derivatives with ethanol under acidic catalysis:

  • Reaction Conditions : Phthalic acid derivatives are refluxed with excess ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid.
  • Mechanism : The acid catalyst protonates the carboxyl groups, facilitating nucleophilic attack by ethanol to form ethyl esters.
  • Purification : After reflux, the reaction mixture is cooled, neutralized, and extracted with organic solvents (e.g., ethyl acetate). The crude ester is purified by washing with aqueous base to remove unreacted acid and drying over anhydrous magnesium sulfate.

This method is well-established for producing diethyl esters of phthalic acids with yields typically above 70%, depending on reaction time and temperature control.

Carbonylation and Bis-Acylation

The formation of the carbonylbis linkage between two aromatic rings is achieved by controlled acylation reactions:

  • Carbonylbis Formation : The 4,4'-carbonylbis linkage is introduced by reacting two esterified phthalic acid units with a suitable carbonylating agent or by oxidative coupling under controlled conditions.
  • Catalysts and Reagents : Common reagents include acid chlorides, anhydrides, or carbonyl diimidazole derivatives to facilitate the formation of the ketone bridge.
  • Reaction Environment : Typically carried out in inert solvents such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis.
  • Temperature and Time : Reactions are maintained at low to moderate temperatures (0–40°C) to avoid side reactions and degradation.

This step requires careful stoichiometric control and monitoring to ensure selective formation of the bis-carbonyl linkage without over-acylation or polymerization.

Alternative Synthetic Routes

  • Mixed Carbonate Method : Inspired by carbamate synthesis techniques, mixed carbonates derived from 2-hydroxypyridine and triphosgene can be used as alkoxycarbonylation reagents to introduce ester groups efficiently. This method offers high yields and mild conditions but is more commonly applied to carbamate derivatives.
  • Catalytic Carbonylation Using Metal Catalysts : Nickel-based catalytic systems with nitrogen-based bidentate ligands have been reported to facilitate carbonylation reactions under milder conditions with improved selectivity and reduced toxicity compared to traditional tin catalysts. These systems may be adapted for the synthesis of complex aromatic esters like the target compound.

Data Table: Typical Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Esterification Phthalic acid + Ethanol + H2SO4 (cat.) 80–100 4–6 70–85 Reflux, acid catalysis, purification by extraction
Carbonylbis Formation Esterified phthalic acid + Carbonylating agent 0–40 2–5 60–75 Anhydrous solvent, inert atmosphere
Mixed Carbonate Alkoxycarbonylation 2-Hydroxypyridine + Triphosgene + Alcohol Room temp 1–3 80–90 Alternative method, high yield
Catalytic Carbonylation Ni(OAc)2 + Bidentate ligand + Substrates 25–50 6–12 65–80 Mild conditions, less toxic catalyst

Research Findings and Notes

  • The esterification step is straightforward but requires careful removal of water to drive the equilibrium toward ester formation.
  • The carbonylbis linkage formation is the most sensitive step, requiring anhydrous and inert conditions to prevent side reactions.
  • Recent advances in catalytic carbonylation using nickel complexes have shown promise for more environmentally friendly and efficient synthesis routes.
  • The compound is commercially available but often synthesized in-house for research purposes due to its specialized structure.
  • No extensive literature data on large-scale industrial synthesis is publicly available, indicating the compound is primarily of research interest.

Chemical Reactions Analysis

2.1. Esterification and Coupling

The compound is likely synthesized via a two-step process:

  • Esterification : Reaction of 4,4'-dicarboxybenzophenone with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the diethyl ester .

  • Carbonyl Bridging : Oxidative coupling or condensation of two 4-carboxyphthalic acid ethyl ester units.

Example Reaction:

4,4’-Dicarboxybenzophenone+2 EtOHH2SO4,ΔTarget Compound+2 H2O\text{4,4'-Dicarboxybenzophenone} + 2\ \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Target Compound} + 2\ \text{H}_2\text{O}

Reagent/ConditionRoleYield/Notes
EthanolEsterification agentHigh yield (~74%)
Sulfuric acidAcid catalystReflux conditions

3.1. Ester Hydrolysis

The ethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid .

Conditions and Products:

ConditionReagentProduct
Acidic (HCl, H2_2SO4_4)H3_3O+^+4,4'-Carbonylbis-phthalic acid
Basic (NaOH)OH^-Sodium salt of the diacid

3.2. Transesterification

Reaction with higher alcohols (e.g., methanol) in acidic conditions replaces ethyl groups with other alkyl chains .

Example:

Target Compound+2 MeOHH+Dimethyl ester derivative+2 EtOH\text{Target Compound} + 2\ \text{MeOH} \xrightarrow{\text{H}^+} \text{Dimethyl ester derivative} + 2\ \text{EtOH}

3.3. Carbonyl Reactivity

The central carbonyl group may participate in:

  • Reduction : LiAlH4_4 reduces the carbonyl to a methylene bridge, forming a diphenylmethane derivative.

  • Nucleophilic Attack : Reaction with hydrazine to form hydrazones or with Grignard reagents to form alcohols.

Thermal and Oxidative Stability

PAEs generally exhibit moderate thermal stability but degrade under prolonged heat or UV exposure . Degradation pathways include:

  • Oxidative cleavage of the carbonyl bridge.

  • Ester pyrolysis releasing ethylene gas and forming anhydrides.

Thermogravimetric Analysis (Hypothetical):

Temperature Range (°C)Mass Loss (%)Proposed Degradation Process
200–30015–20Ester decomposition
300–40030–40Carbonyl bridge cleavage

Biological and Environmental Reactions

  • Hydrolysis in Aqueous Media : Slow hydrolysis in neutral water, accelerated in alkaline environments .

  • Photodegradation : UV light induces radical-mediated breakdown, forming smaller aromatic fragments .

Scientific Research Applications

Chemical Properties and Structure

Diethyl phthalate is a colorless liquid with a faint odor. It is soluble in organic solvents but has low solubility in water. The compound's structure comprises two ethyl groups attached to the phthalate backbone, enhancing its plasticizing properties.

Industrial Applications

  • Plasticizer in Polymers : Diethyl phthalate is predominantly used as a plasticizer in polyvinyl chloride (PVC) and other polymers. It imparts flexibility and durability to plastics, making it suitable for various consumer products such as toys, flooring, and medical devices .
  • Cosmetic and Personal Care Products : DEP is also utilized in cosmetics and personal care items as a solvent and fixative. Its low toxicity profile makes it an attractive ingredient in products like perfumes and lotions .
  • Pharmaceutical Applications : In the pharmaceutical industry, diethyl phthalate serves as an excipient in drug formulations, aiding in the controlled release of active ingredients .

Environmental Impact

  • Degradation Studies : Research indicates that diethyl phthalate can degrade into various byproducts under environmental conditions. Studies show that its degradation products can include benzoic acid and other low molecular weight compounds . Understanding these degradation pathways is crucial for assessing the environmental risks associated with phthalate use.
  • Bioaccumulation Potential : Investigations into the bioaccumulation of diethyl phthalate reveal that it can accumulate in aquatic organisms, raising concerns about its long-term ecological effects . Regulatory bodies are increasingly focusing on the potential impacts of phthalates on wildlife and human health.

Toxicological Studies

  • Acute Toxicity : Toxicological assessments demonstrate that diethyl phthalate exhibits low acute toxicity through dermal exposure but may cause reproductive and developmental effects at higher concentrations . Long-term exposure studies highlight potential liver and kidney damage in animal models.
  • Endocrine Disruption : There is growing evidence linking diethyl phthalate to endocrine disruption. Studies suggest that exposure may interfere with hormone levels and reproductive health in both humans and animals .

Case Study 1: Plasticizers and Human Health

A comprehensive review highlighted the association between phthalate exposure from consumer products and adverse health outcomes in children, including developmental delays and behavioral issues. The study emphasizes the need for stricter regulations on phthalate use in children's products .

Case Study 2: Environmental Monitoring

An environmental monitoring study assessed the presence of diethyl phthalate in water samples from urban areas. The findings revealed significant contamination levels, prompting discussions on pollution control measures and public health interventions .

Regulatory Considerations

Due to concerns over health risks associated with phthalates, regulatory agencies worldwide are scrutinizing their use. The European Union has implemented strict regulations on certain phthalates in consumer products, leading to increased research into safer alternatives .

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-carbonylbis-, ar,ar’-diethyl ester involves its ability to form cross-linked polyimides upon thermal curing. This process involves the formation of strong covalent bonds between the polymer chains, resulting in a highly stable and durable material .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Diethyl Phthalate (1,2-Benzenedicarboxylic Acid, Diethyl Ester)
  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 .
  • Structure : A single benzene ring with two ethyl ester groups at the 1,2-positions.
  • Applications : Widely used as a plasticizer in polymers and cosmetics due to its low volatility and compatibility with polar solvents .
(b) 1,2-Benzenedicarboxylic Acid, Diisooctyl Ester
  • Molecular Formula : C₂₄H₃₈O₄
  • Molecular Weight : 390.56 .
  • Structure : Branched isooctyl ester substituents.
  • Applications : Found in plant root exudates (e.g., lily, hot pepper) and exhibits allelopathic effects, influencing soil microbial communities .
(c) 1,2-Benzenedicarboxylic Acid, Dibutyl Ester
  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.34 .
  • Structure : Linear butyl ester groups.
  • Applications : Isolated from medicinal plants (e.g., Acalypha brachystachya) and fungi, with roles in antimicrobial activity .
(d) 1,2-Benzenedicarboxylic Acid, 4,4'-Carbonylbis-, 1,1',2,2'-Tetraisodecyl Ester
  • Molecular Formula : C₅₇H₉₀O₉
  • Molecular Weight : 446.66 .
  • Structure : Dimeric phthalate with branched isodecyl esters.
  • Applications : Likely used in high-performance plasticizers for thermal stability, given its bulky substituents .

Key Structural Differences and Implications

Property Target Compound (Diethyl) Diethyl Phthalate Diisooctyl Ester Tetraisodecyl Ester
Molecular Weight ~300–400 (estimated) 222.24 390.56 446.66
Ester Chain Length Short (ethyl) Short (ethyl) Long (branched) Very long (branched)
Polarity Moderate High Low Very low
Volatility Likely low Low Very low Negligible
Applications Specialty polymers, organic synthesis Plastics, cosmetics Allelochemicals, soil studies High-temperature plastics
  • Substituent Effects: Shorter ethyl esters increase polarity and solubility in polar solvents compared to longer/branched esters. The carbonyl linkage in the target compound may enhance rigidity and thermal stability compared to monomeric phthalates .
  • Biological Activity : Diisooctyl and dibutyl esters exhibit allelopathic and antimicrobial effects, while the target compound’s bioactivity remains unexplored in the provided evidence .

Biological Activity

1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester, commonly referred to as diethyl phthalate (DEP), is a member of the phthalate family of compounds. Phthalates are widely used as plasticizers in various industrial applications and consumer products. This article reviews the biological activity of DEP, focusing on its effects on human health and the environment, supported by relevant studies and data.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}O4_4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 84-66-2

Biological Activity Overview

DEP exhibits a range of biological activities that have raised concerns regarding its safety profile. The following sections summarize key findings from various studies on its biological effects.

Toxicological Effects

  • Endocrine Disruption :
    • DEP has been identified as an endocrine disruptor, affecting hormonal balance in both humans and wildlife. Studies show that exposure can lead to reproductive toxicity and developmental issues, particularly in male offspring .
  • Neurotoxicity :
    • Research indicates that DEP may have neurotoxic effects. A study reported that DEP exposure led to alterations in neurotransmitter levels in animal models, suggesting potential impacts on cognitive function .
  • Genotoxicity :
    • In vitro studies have shown equivocal results regarding the genotoxic potential of DEP. While some assays indicated no significant DNA damage, others suggested potential mutagenic effects under specific conditions .

Environmental Impact

DEP is persistent in the environment and can bioaccumulate in aquatic organisms. Its presence has been linked to adverse ecological effects:

  • Aquatic Toxicity : Studies demonstrate that DEP can be toxic to fish and other aquatic life forms, impacting reproduction and survival rates .
  • Soil Contamination : The compound has been detected in soil samples near industrial sites, raising concerns about long-term ecological consequences .

Case Studies

  • Case Study on Reproductive Health :
    • A cohort study involving pregnant women exposed to high levels of phthalates found correlations with reduced fetal growth and adverse pregnancy outcomes. The study emphasized the need for stricter regulations on phthalate use in consumer products .
  • Aquatic Ecosystem Study :
    • Research conducted on freshwater ecosystems revealed that exposure to DEP resulted in significant declines in biodiversity, particularly among sensitive species such as amphibians and certain fish populations .

Data Tables

StudyOrganismKey FindingsReference
Toxicity AssessmentRatsNOAEL at 1200 mg/kg; LOAEL at 2400 mg/kg due to nephritis
Endocrine DisruptionMiceAltered testosterone levels; reproductive toxicity observed
Aquatic ToxicityFishReduced survival rates at DEP concentrations >10 µg/L

Q & A

What are the established synthetic routes for preparing 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, ar,ar'-diethyl ester, and what reaction conditions optimize yield?

Basic Research Question
The synthesis typically involves a two-step esterification and coupling process. First, phthalic acid derivatives are esterified with ethanol under acidic catalysis (e.g., H₂SO₄) to form the diethyl ester intermediate. The carbonylbis bridge is introduced via a Friedel-Crafts acylation or Schlenk-type coupling, using carbonyl chloride derivatives under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product. Reaction optimization includes controlling temperature (60–80°C for esterification; 0–5°C for acylation) and stoichiometric ratios (excess ethanol for esterification, 1:2 molar ratio for coupling agents). Contaminants like unreacted diethyl phthalate or hydrolyzed intermediates are common pitfalls .

How can researchers differentiate structural isomers of polycarboxylic acid esters using spectroscopic methods?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. For 4,4'-carbonylbis derivatives, the carbonyl group’s position is confirmed via ¹³C NMR (δ ~165–170 ppm for carbonyl carbons). Aromatic proton splitting patterns in ¹H NMR distinguish between ortho, meta, and para substitutions. For example, diethyl ester protons appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) confirms molecular ion peaks (e.g., m/z 446.66 for C₂₄H₂₂O₉) and fragmentation patterns .

What experimental strategies resolve contradictions in spectral data for carbonyl-linked aromatic esters?

Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR : Resolves dynamic rotational barriers around the carbonyl bridge.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational frequencies to validate experimental data.
  • High-Resolution MS (HRMS) : Confirms molecular formula and detects trace impurities (e.g., phthalic anhydride byproducts).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by determining crystal packing (e.g., torsion angles between aromatic rings and ester groups) .

How can the thermal stability of 4,4'-carbonylbis-phthalate esters be assessed for material science applications?

Advanced Research Question
Thermogravimetric Analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition thresholds (e.g., onset at ~250–300°C for ester cleavage). Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., glass transition or melting points). For applications in polymers or metal-organic frameworks (MOFs), accelerated aging studies (e.g., 70°C/75% RH for 28 days) coupled with FTIR or GC-MS monitor hydrolytic degradation. Comparative studies with oxybis analogs (e.g., CAS 7717-76-2) reveal the carbonyl group’s impact on stability .

What methodologies are recommended for studying the compound’s ligand behavior in MOF synthesis?

Advanced Research Question
The ligand’s coordination capability is tested via solvothermal synthesis with metal salts (e.g., Zn(NO₃)₂ or Cu(OAc)₂). Key steps:

  • Ligand-to-Metal Ratio Screening : Vary ratios (1:1 to 1:4) to optimize framework topology.
  • PXRD Analysis : Compare experimental patterns with simulated structures (e.g., using Mercury software).
  • BET Surface Area Analysis : Assess porosity (N₂ adsorption at 77 K) to confirm MOF formation.
  • FTIR and XPS : Verify carboxylate-metal bonding (shift from ~1720 cm⁻¹ to ~1600 cm⁻¹ for deprotonated esters). Contradictions in crystallinity data may arise from solvent polarity or competing coordination modes (e.g., monodentate vs. bidentate binding) .

How can researchers evaluate the environmental persistence of this compound in laboratory settings?

Advanced Research Question
Use OECD Guideline 301B (Ready Biodegradability Test) with activated sludge inoculum to measure CO₂ evolution over 28 days. Hydrolysis studies at varying pH (4–9) and LC-MS/MS quantify degradation products (e.g., phthalic acid or monoethyl esters). Ecotoxicology assays (e.g., Daphnia magna acute toxicity) assess environmental risk. For lab waste management, solid-phase extraction (SPE) followed by GC-MS validates removal efficiency from aqueous solutions .

What computational approaches predict the compound’s reactivity in catalytic or photochemical applications?

Advanced Research Question
Time-Dependent DFT (TD-DFT) calculates electronic transitions (UV-Vis spectra) to identify photoactive sites. Molecular dynamics (MD) simulations (e.g., AMBER forcefield) model interactions with solvents or biomolecules. For catalytic applications, Fukui function analysis locates electrophilic/nucleophilic regions. Validate predictions with experimental data (e.g., cyclic voltammetry for redox potentials) .

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